Disperse Black 9

描述

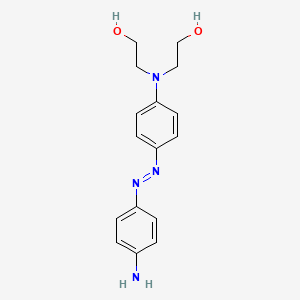

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKTVPCPQIEVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066645 | |

| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-50-0, 12222-69-4 | |

| Record name | Disperse Black 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLACK 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Black 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Black 9 is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive synthesis protocol. The synthesis involves a three-step process commencing with the diazotization of 4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline, and culminating in the reduction of the nitro intermediate to yield the final product. This document outlines the specific experimental procedures, quantitative data, and a visual representation of the synthesis pathway to support research and development activities.

Chemical Structure and Properties

This compound is chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol . Its structure consists of a central azo bridge (-N=N-) connecting a p-phenylenediamine moiety to an N,N-bis(2-hydroxyethyl)aniline group.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1] |

| Molecular Formula | C₁₆H₂₀N₄O₂[1][2] |

| Molecular Weight | 300.36 g/mol [2][3] |

| CAS Number | 20721-50-0, 12222-69-4 |

| Appearance | Dark brown granules or faint orange to very dark orange powder |

| Melting Point | 157-160 °C |

| Solubility | Soluble in ethanol, acetone, and benzene |

It is important to note that commercial this compound can be a mixture of the primary chemical compound with a dispersing agent, such as lignosulphate, at approximately a 50:50 ratio.

Synthesis of this compound

The synthesis of this compound is a well-established three-stage process:

-

Diazotization of 4-nitroaniline.

-

Azo coupling of the resulting diazonium salt with N,N-bis(2-hydroxyethyl)aniline to form a nitro-substituted azo intermediate.

-

Reduction of the nitro group to an amino group to yield the final this compound.

A schematic of the overall synthesis pathway is presented below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

This initial step converts the primary aromatic amine, 4-nitroaniline, into a reactive diazonium salt.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-Nitroaniline | 138.12 | 1.38 | 0.01 |

| Sodium Nitrite | 69.00 | 0.76 | 0.011 |

| Hydrochloric Acid (conc.) | 36.46 | ~5 mL | - |

| Deionized Water | 18.02 | ~15 mL | - |

Procedure:

-

In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of deionized water and 5 mL of concentrated hydrochloric acid. Gentle heating may be required to facilitate dissolution.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously.

-

Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride. This solution should be used immediately in the subsequent step.

The diazonium salt is then reacted with the coupling agent, N,N-bis(2-hydroxyethyl)aniline, to form the azo dye intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| N,N-bis(2-hydroxyethyl)aniline | 181.23 | 1.81 | 0.01 |

| Sodium Acetate (saturated solution) | 82.03 | As needed | - |

| Ethanol | 46.07 | 10 mL | - |

| Deionized Water | 18.02 | 10 mL | - |

Procedure:

-

In a 250 mL beaker, dissolve 1.81 g (0.01 mol) of N,N-bis(2-hydroxyethyl)aniline in a mixture of 10 mL of ethanol and 10 mL of deionized water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the cooled N,N-bis(2-hydroxyethyl)aniline solution with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed. The formation of a colored precipitate indicates the formation of the azo intermediate.

-

Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Isolate the precipitated nitro intermediate by filtration, wash it thoroughly with cold water, and dry it.

The final step involves the reduction of the nitro group on the azo intermediate to an amino group to yield this compound. A common and effective method for this transformation is the use of sodium sulfide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Nitro Azo Intermediate | 346.36 | 3.46 | 0.01 |

| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | ~7.2 | ~0.03 |

| Deionized Water | 18.02 | ~100 mL | - |

Procedure:

-

Suspend the dried nitro azo intermediate (3.46 g, 0.01 mol) in approximately 50 mL of deionized water in a suitable reaction vessel.

-

In a separate beaker, dissolve approximately 7.2 g (0.03 mol) of sodium sulfide nonahydrate in 50 mL of deionized water.

-

Slowly add the sodium sulfide solution to the suspension of the nitro azo intermediate with stirring.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC). The color of the reaction mixture will change as the reduction proceeds.

-

After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution.

-

Collect the crude this compound by filtration.

-

Wash the product with a dilute solution of acetic acid to neutralize any remaining sulfide and then with copious amounts of water until the filtrate is neutral.

-

Dry the purified this compound in a vacuum oven at a low temperature.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Temperature (°C) | pH |

| 1. Diazotization | 4-Nitroaniline (0.01 mol) | Sodium Nitrite (0.011 mol) | HCl | 0-5 | Acidic |

| 2. Azo Coupling | 4-Nitrobenzenediazonium chloride (0.01 mol) | N,N-bis(2-hydroxyethyl)aniline (0.01 mol) | Sodium Acetate | 0-5 | 4-5 |

| 3. Reduction | Nitro Azo Intermediate (0.01 mol) | Sodium Sulfide (approx. 0.03 mol) | - | 60-70 | Basic |

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and a detailed, three-step synthesis of this compound. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale preparation of this important azo dye. The successful synthesis relies on careful control of reaction conditions, particularly temperature and pH, at each stage of the process. This information is intended to be a valuable resource for researchers and scientists working in the fields of dye chemistry, materials science, and related disciplines.

References

Disperse Black 9 CAS number and molecular weight

An In-Depth Technical Guide to Disperse Black 9

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the dye's chemical and physical properties, manufacturing processes, analytical methodologies, and toxicological profile.

Chemical Identity and Properties

This compound is a monoazo dye known for its use in coloring synthetic fibers and, to a lesser extent, in cosmetics such as non-oxidative hair dye formulations. Its chemical identity and key properties are summarized below.

Data Presentation: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | [PubChem] |

| Synonyms | C.I. 111301, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | [Santa Cruz Biotechnology] |

| CAS Number | 20721-50-0 (Current), 12222-69-4 (Deprecated) | [PubChem] |

| Molecular Formula | C₁₆H₂₀N₄O₂ | [PubChem] |

| Molecular Weight | 300.36 g/mol | [PubChem] |

| Appearance | Violet dye | [MedchemExpress.com] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [Santa Cruz Biotechnology] |

Manufacturing and Synthesis

The industrial synthesis of this compound is a multi-step process involving well-established azo dye chemistry.

Synthesis Pathway

The manufacturing process can be summarized in three main stages:

-

Diazotization: An aromatic amine, typically 4-nitrobenzenamine, is converted into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1]

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N,N-dihydroxyethylaniline, to form the azo chromophore.[1]

-

Reduction: The nitro group on the initial aromatic amine is reduced to an amino group, yielding the final this compound molecule.[1]

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound begins with the diazotization of 4-nitroaniline. This is achieved by reacting it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a controlled temperature of 0-5°C to form the diazonium salt.[1] This reactive intermediate is then coupled with N,N-dihydroxyethylaniline. The subsequent step involves the reduction of the nitro group to an amine, which completes the synthesis of the dye.[1] The crude product is then purified, often through recrystallization, washed to remove residual salts and acids, and dried to a powder.

Analytical Methodology: Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the primary method for assessing the purity of this compound.

-

Objective: To quantify the main dye component and detect synthesis-related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Mobile Phase: A suitable gradient of organic solvents (e.g., acetonitrile) and buffered aqueous solutions.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: The wavelength for detection is set based on the absorbance maximum of the dye, for instance, at 436 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of methanol and water, and then diluted to various concentrations for calibration. For stability testing, the dye has been formulated in 0.5% (w/v) methylcellulose solution in water or DMSO.

-

Analysis: The retention time and peak area of the main component are compared against a reference standard to determine purity. Commercial lots of this compound used for toxicological testing have shown a dye content of approximately 52.6%, often mixed with lignosulfate as a dispersant.

Toxicology and Biocompatibility

This compound has undergone toxicological evaluation, particularly in the context of its use in hair dye formulations.

Data Presentation: Toxicological Summary

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Slightly toxic to practically nontoxic | [Cosmetics Info] |

| Acute Intraperitoneal Toxicity | Practically nontoxic | [Cosmetics Info] |

| Eye Irritation | Non-irritating | [Cosmetics Info] |

| Skin Irritation | Non-irritating | [Cosmetics Info] |

| Skin Sensitization | Not sensitizing in some studies, but a sensitizing potential cannot be excluded | [Cosmetics Info, European Commission] |

| Mutagenicity | Non-mutagenic in four different assay systems | [Cosmetics Info] |

| Carcinogenicity | A hair dye formulation containing the dye was not carcinogenic when applied dermally in a lab test. | [Cosmetics Info] |

| Cytotoxicity | Moderate cytotoxic effect on human hepatoma (HepG-2) cells | [Benchchem] |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use as a hair dye ingredient at the concentrations found in commercial products. [Cosmetics Info] In the European Union, its use in non-oxidative hair dye products is permitted at a maximum concentration of 0.3%. [Cosmetics Info]

Environmental Fate and Degradation

As an azo dye, the environmental degradation of this compound is a key consideration. The primary degradation pathway involves the reductive cleavage of the azo bond (-N=N-). This process is more likely to occur under anaerobic conditions, such as in sediments, leading to the formation of aromatic amines. The dye is generally persistent under aerobic environmental conditions. Advanced oxidation processes, such as those using Fenton's reagent, can also degrade the dye by generating hydroxyl radicals that attack the azo linkage.

Visualized Workflows and Pathways

Diagrams

Caption: A diagram illustrating the multi-step synthesis of this compound.

Caption: Workflow for assessing the purity of this compound via HPLC.

Caption: The primary anaerobic degradation pathway for this compound.

References

Solubility of Disperse Black 9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Black 9 in various organic solvents. This information is critical for a range of applications, from textile dyeing and ink formulation to its use as a non-volatile coloring agent in scientific research and product development. This document compiles available quantitative data, details a representative experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Quantitative Solubility Data

This compound (CAS No. 12222-69-4), a monoazo dye, is characterized by its lipophilic nature, which renders it sparingly soluble in water but soluble in several organic solvents.[1] The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | 28.3 – 42.5 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 95.8 – 146.8 | Not Specified |

| Water | H₂O | 0.82 – 1.24 | Not Specified |

Data sourced from the European Commission, Scientific Committee on Consumer Safety (SCCS), Opinion on this compound (SCCS/1233/09). The document does not specify the experimental conditions under which this data was obtained.

Experimental Protocol for Solubility Determination

While the precise methodology used to obtain the data above was not detailed in the source document, a standard and widely accepted method for determining the solubility of dyes in organic solvents is the Saturation Shake-Flask Method followed by spectrophotometric or gravimetric analysis. This protocol is analogous to the OECD Test Guideline 105 for water solubility and can be adapted for organic solvents.

Objective

To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvent of interest (e.g., ethanol, DMSO, acetone)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or a drying oven and desiccator

Methodology

Part 1: Preparation of a Saturated Solution

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials or flasks. The excess solid is crucial to ensure that the solvent becomes saturated.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time.

-

Sedimentation: After equilibration, allow the vials to stand at the same constant temperature for several hours to allow the excess solid to settle.

Part 2: Analysis of the Saturated Solution

Two common methods for determining the concentration of the dissolved dye are spectrophotometry and gravimetric analysis.

A. Spectrophotometric Method

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the solvent. Scan the solution with a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Carefully withdraw a sample of the clear supernatant from the equilibrated vials. To avoid disturbing the sediment, this is often done with a syringe. Filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Dilution and Measurement: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of this compound in the solvent is then calculated by accounting for the dilution factor.

B. Gravimetric Method

-

Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed volumetric pipette after filtration through a 0.45 µm syringe filter.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. A vacuum oven is recommended for heat-sensitive compounds.

-

Drying to a Constant Weight: Continue drying until all the solvent has evaporated. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculation: The mass of the dissolved dye is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility is then calculated by dividing the mass of the dye by the volume of the solution taken.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the saturation shake-flask method.

References

Spectroscopic Properties of Disperse Black 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester.[1] Its chemical structure, 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, imparts a deep black hue and determines its interactions with various substrates and solvents.[2][3] Understanding the spectroscopic properties of this compound is crucial for its application in material science, analytical chemistry, and for assessing its environmental impact and degradation pathways. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a visualization of its synthesis and degradation pathways.

Core Spectroscopic Properties

The electronic absorption and emission characteristics of this compound are fundamental to its color and potential applications in areas requiring specific light absorption or fluorescence. These properties are primarily investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a dye reveals the wavelengths of light it absorbs, which is directly related to its color. The maximum absorption wavelength (λmax) is a key parameter indicating the energy of the most probable electronic transition. For this compound, the chromophore responsible for its color is the extended π-system of the azobenzene structure.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. While this compound is primarily used as a colorant, understanding its fluorescence characteristics, such as its emission spectrum and quantum yield, can be valuable for specialized applications, including the development of fluorescent probes or sensors. The fluorescence of this compound and its derivatives can be influenced by factors such as solvent polarity and complexation with metal ions.

Data Presentation

The following tables summarize the available quantitative data for the spectroscopic and related properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₀N₄O₂ | [1] |

| Molecular Weight | 300.36 g/mol | [1] |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

| CAS Number | 12222-69-4 | |

| Melting Point | 157-160 °C | |

| Solubility in Water | 0.82 – 1.24 mg/mL | |

| Solubility in Ethanol | 28.3 – 42.5 mg/mL | |

| Solubility in DMSO | 95.8 – 146.8 mg/mL |

Table 2: UV-Visible Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Water | 461 | ≥20000 | |

| Note: | \multicolumn{3}{l}{Data on λmax in a wider range of solvents and corresponding molar absorptivity values are limited in publicly available literature.} |

Table 3: Photoluminescence Properties of this compound

| Property | Value | Reference |

| Emission Maximum (λem) | Not available in cited literature | |

| Fluorescence Quantum Yield (Φf) | Not available in cited literature | |

| Note: | \multicolumn{3}{l}{Specific quantitative data on the fluorescence emission and quantum yield of this compound are not readily available in the reviewed literature. Complexation with metal ions has been shown to cause a red shift in the emission spectra of its derivatives.} |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

a. Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a cuvette with one of the standard solutions and then fill it. Place the cuvette in the sample beam and record the absorption spectrum.

-

Repeat for all Standards: Repeat the measurement for all prepared standard solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of this compound.

a. Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvents

-

Volumetric flasks and pipettes

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation wavelength (ideally at the λmax determined from UV-Vis spectroscopy). Set the desired emission wavelength range.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for any background fluorescence and Raman scattering from the solvent.

-

Sample Measurement: Place the cuvette containing the this compound solution in the sample holder and record the fluorescence emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as this compound.

-

Measure the absorption spectra of both the standard and this compound solutions at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both the standard and this compound solutions under identical experimental conditions.

-

Calculate the integrated fluorescence intensities of both spectra.

-

The quantum yield of this compound can then be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of this compound via Azo Coupling

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Caption: Synthesis pathway of this compound.

Sonochemical Degradation Pathway of Azo Dyes

Sonochemical degradation utilizes acoustic cavitation to generate highly reactive radicals that can break down dye molecules. The primary mechanism involves the attack of hydroxyl radicals on the azo bond.

Caption: Sonochemical degradation of this compound.

Fenton-Based Degradation Pathway of Azo Dyes

The Fenton process involves the reaction of ferrous ions with hydrogen peroxide to generate highly reactive hydroxyl radicals, which are effective in degrading organic pollutants like azo dyes.

Caption: Fenton-based degradation of this compound.

References

Mechanism of action of Disperse Black 9 in dyeing

An In-Depth Technical Guide to the Mechanism of Action of C.I. Disperse Black 9 in the Dyeing of Polyester

Introduction

C.I. This compound is a monoazo dye designated with the Colour Index constitution number 111301.[1] Its chemical identity is 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, with the molecular formula C₁₆H₂₀N₄O₂.[1] As a member of the disperse dye class, it is a non-ionic, sparingly water-soluble colorant specifically engineered for dyeing hydrophobic synthetic fibers, most notably polyester.[2]

The dyeing mechanism is not a chemical reaction but a physical process wherein the dye transfers from an aqueous dispersion into the amorphous regions of the polyester fiber, forming a stable solid solution.[3] This guide provides a detailed examination of this mechanism, the primary dyeing methodologies, relevant process data, and standardized experimental protocols. It is important to note that while this compound refers to a specific chemical entity, commercial black disperse dyes are often formulated mixtures of navy blue, red, and yellow/orange components to achieve a deep, neutral black shade.

Core Mechanism of Action on Polyester Fibers

The dyeing of polyester with this compound is a multi-stage process governed by the principles of diffusion and intermolecular attraction. The entire process is predicated on the dye's hydrophobic nature and the physical changes induced in the polyester fiber by high temperatures.

The process can be summarized in four key stages:

-

Dispersion in the Dyebath: Due to its low water solubility, the dye is milled into fine particles and maintained as a stable aqueous dispersion using anionic dispersing agents like lignosulfonates. These agents adsorb onto the dye particle surface, preventing aggregation and ensuring a uniform suspension in the dye bath.

-

Adsorption onto the Fiber Surface: A small quantity of the dispersed dye dissolves in the water, creating a saturated solution of single dye molecules. These individual molecules are then transported through the aqueous medium and adsorb onto the surface of the hydrophobic polyester fiber.

-

Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process. At elevated temperatures (typically >100°C), the molecular chains in the amorphous regions of the polyester fiber undergo significant thermal motion. This increased vibration opens up temporary voids or pores within the fiber structure, allowing the adsorbed dye molecules to diffuse from the surface into the fiber's interior.

-

Fixation within the Fiber: Once inside the fiber matrix, the dye molecules are held in place by relatively weak intermolecular forces, primarily van der Waals forces and hydrophobic interactions with the polymer chains. Upon cooling, the fiber structure contracts, trapping the dye molecules within the amorphous regions and forming a stable solid solution.

The following diagram illustrates this fundamental mechanism.

Key Dyeing Methodologies

Two primary industrial methods are employed for dyeing polyester with this compound: High-Temperature Exhaust Dyeing and Continuous Thermosol Dyeing.

High-Temperature Exhaust Dyeing

This is a batch process where the polyester material (in yarn or fabric form) is dyed in a pressurized vessel.

-

Process: The material is circulated in the dyebath at temperatures between 120°C and 130°C. The high pressure prevents the water from boiling, while the high temperature provides the necessary energy to swell the fiber and facilitate dye diffusion.

-

Auxiliaries: A typical dyebath formulation includes the disperse dye, a dispersing agent, and a pH buffer to maintain an acidic pH of 4.5-5.5, which is optimal for dye stability and uptake.

-

Post-Treatment: After dyeing, a "reduction clearing" process is essential to remove any dye particles adhering to the fiber surface. This treatment, typically with sodium hydrosulfite and caustic soda, ensures optimal wet fastness properties.

Continuous Thermosol Dyeing

The Thermosol process is a continuous method ideal for dyeing woven fabrics, particularly polyester/cotton blends.

-

Process: The fabric is first padded through a bath containing the dye dispersion and a migration inhibitor. It is then dried carefully, often with infrared pre-dryers, to prevent dye migration. Finally, the dry fabric is passed through a chamber with hot air or over heated contact surfaces at 190°C to 220°C for 60-90 seconds.

-

Mechanism: At this high temperature, the dye sublimes (transforms directly from solid to gas) and the polyester fiber absorbs the dye vapor. The dye then rapidly diffuses into the fiber matrix.

-

Advantages: This method is highly efficient for large production runs and minimizes water usage compared to exhaust dyeing.

The diagram below contrasts the workflows of these two key processes.

Data Presentation

Quantitative data for the dyeing performance of C.I. This compound is not extensively available in consolidated formats. The tables below summarize typical process parameters and reported fastness properties.

Table 1: Typical Process Parameters for Dyeing Polyester

| Parameter | Exhaust Dyeing | Thermosol Dyeing |

|---|---|---|

| Temperature | 120 - 130 °C | 190 - 220 °C |

| Time | 30 - 60 minutes | 60 - 90 seconds |

| pH | 4.5 - 5.5 (Acidic) | Not applicable in heat phase |

| Key Auxiliaries | Dispersing Agent, pH Buffer | Migration Inhibitor |

Table 2: Reported Fastness Properties of C.I. This compound on Polyamide (Note: Data on polyester is not specified in the source, polyamide data is presented as an indicator.)

| Fastness Test | ISO Method Rating | AATCC Method Rating |

|---|---|---|

| Light Fastness | 4 | 4 |

| Washing Fastness (Fading) | 4-5 | 4-5 |

| Washing Fastness (Staining) | 3-4 | 4 |

| Perspiration Fastness (Fading) | 5 | 4-5 |

| Perspiration Fastness (Staining) | 5 | 4-5 |

| Ironing Fastness | 2-3 | 3-4 |

Source: World dye variety

Experimental Protocols

Protocol for Laboratory Exhaust Dyeing of Polyester

This protocol describes a typical procedure for dyeing a 10g polyester fabric sample in a laboratory-scale high-temperature beaker dyeing machine.

Materials & Reagents:

-

10g pre-scoured polyester fabric

-

C.I. This compound (e.g., 2% on weight of fiber, owf)

-

Anionic dispersing agent (e.g., 1 g/L)

-

Acetic acid (to adjust pH)

-

Ammonium sulfate (buffer, e.g., 1 g/L)

-

Sodium hydrosulfite

-

Sodium hydroxide (Caustic soda)

-

Deionized water

Procedure:

-

Dyebath Preparation: Set the liquor ratio to 10:1 (100mL total volume for 10g fabric). In the dyeing vessel, add 80mL of water, 1.0 g/L dispersing agent, and 1.0 g/L ammonium sulfate.

-

pH Adjustment: Adjust the pH of the bath to 5.0 using acetic acid.

-

Dye Dispersion: Separately, prepare the dye dispersion. Weigh 0.2g of this compound (2% owf). Make a smooth paste with a small amount of dispersing agent and cold water. Gradually add hot water (~50°C) to the paste while stirring to create a fine dispersion.

-

Dyeing Cycle:

-

Add the dye dispersion to the dyebath and make up the final volume to 100mL.

-

Introduce the polyester fabric sample.

-

Seal the vessel and place it in the dyeing machine.

-

Raise the temperature from ambient to 130°C at a rate of 2°C/minute.

-

Hold the temperature at 130°C for 45 minutes.

-

Cool the vessel down to 70°C at a rate of 3°C/minute.

-

-

Rinsing: Remove the fabric from the dyebath and rinse thoroughly with warm water, then cold water.

Protocol for Reduction Clearing

This after-treatment is critical for removing surface dye and achieving good fastness.

Procedure:

-

Bath Preparation: Prepare a new bath at a 10:1 liquor ratio with fresh water. Add 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

-

Treatment: Introduce the rinsed, dyed fabric into this bath. Heat to 70-80°C and hold for 20 minutes.

-

Final Rinsing & Neutralization:

-

Drain the reduction clearing bath.

-

Rinse the fabric thoroughly with hot water followed by cold water until the water runs clear.

-

Perform a final neutralization rinse in a bath containing 0.5-1.0 g/L acetic acid for 5 minutes.

-

Rinse one final time with cold water.

-

-

Drying: Squeeze the excess water from the fabric and allow it to air-dry or dry in an oven at a low temperature.

References

A Technical Guide to Disperse Black 9: A Monoazo Dye

Abstract

This technical guide provides a comprehensive overview of Disperse Black 9, a monoazo dye of significant industrial importance. The document details its chemical and physical properties, core synthetic pathways, and established experimental protocols for its synthesis, analysis, and application. Quantitative data regarding its physicochemical properties and toxicological profile are summarized for comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering an in-depth look at the dye's characteristics and its role as a key colorant for hydrophobic fibers and in cosmetic formulations.

Introduction

Overview of Disperse Dyes

Disperse dyes are a class of non-ionic colorants characterized by their low solubility in water.[1][2] This property makes them uniquely suitable for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[2][3][4] The dyeing mechanism involves the application of the dye from a fine aqueous dispersion. At elevated temperatures, the dye molecules vaporize and diffuse into the amorphous regions of the polymer fibers, where they are held by van der Waals forces and dipole-dipole interactions.

Introduction to this compound

This compound, also identified by the Colour Index name C.I. 111301, is a synthetic organic compound classified as a monoazo dye. Its molecular structure contains a single azo group (-N=N-) which acts as the chromophore responsible for its color. It is primarily used in the textile industry for dyeing synthetic fibers and has applications in the cosmetics industry, particularly in semi-permanent hair dye formulations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application, synthesis, and analytical identification.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

| Synonyms | C.I. This compound, C.I. 111301, 2,2'-[[4-(4-Aminophenylazo)phenyl]imino]diethanol | |

| CAS Number | 12222-69-4, 20721-50-0 | |

| Molecular Formula | C₁₆H₂₀N₄O₂ | |

| Molecular Weight | 300.36 g/mol | |

| Appearance | Faint orange to very dark orange or dark brown powder/granules | |

| Melting Point | 157 - 160 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and benzene |

The Role as a Monoazo Dye

The Monoazo Chromophore

The defining structural feature of this compound is the aromatic azo group (-N=N-) that connects two substituted benzene rings. This chromophore is responsible for the dye's ability to absorb light in the visible spectrum, resulting in its characteristic dark color. The specific shade and properties of the dye are modulated by the auxochromic groups attached to the aromatic rings, namely the amino (-NH₂) and hydroxyethylamino (-N(CH₂CH₂OH)₂) groups.

Synthesis Pathway

The synthesis of monoazo dyes like this compound is a well-established industrial process. It follows a classical two-stage reaction:

-

Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. This reaction is highly exothermic and requires careful temperature control, usually between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a nucleophilic coupling component, such as an aniline or phenol derivative.

For this compound, the manufacturing process involves the diazotization of 4-nitrobenzenamine, coupling with N,N-dihydroxyethylaniline, and a subsequent reduction of the nitro group to form the final primary amine group.

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory-scale synthesis based on established azo dye chemistry.

-

Diazotization of 4-Nitroaniline:

-

Dissolve 1.73 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid with stirring.

-

In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 20 mL of water. Cool this solution to below 5°C in an ice bath.

-

Slowly add the 4-nitroaniline solution to the cold sodium nitrite solution with vigorous stirring, maintaining the temperature between 0-5°C. The formation of the diazonium salt is observed.

-

-

Azo Coupling:

-

Prepare a solution of the coupling component, N,N-dihydroxyethylaniline, in an appropriate solvent.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring. Maintain the temperature at 0-5°C.

-

Continue stirring the reaction mixture for an additional 1-2 hours to ensure the completion of the coupling reaction.

-

-

Reduction of the Nitro Group:

-

The intermediate dye containing the nitro group is isolated.

-

A suitable reducing agent (e.g., sodium sulfide or catalytic hydrogenation) is used to convert the nitro group (-NO₂) to a primary amine group (-NH₂). This step must be carefully controlled to avoid cleavage of the azo bond.

-

-

Isolation and Purification:

-

The final this compound dye precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with deionized water until the filtrate is neutral to remove residual acids and salts.

-

Dry the purified dye powder in an oven at a suitable temperature.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities.

-

Instrumentation: HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 436 nm.

-

Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., DMSO). The sample is injected into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Textile Dyeing Protocol (High-Temperature Method)

This protocol is for dyeing polyester fabric with this compound.

-

Preparation of the Dye Bath:

-

Prepare a dye dispersion (e.g., 2% on weight of fabric) by making a paste of the this compound powder with a dispersing agent (e.g., sodium lignin sulfonate) and a small amount of water.

-

Gradually add this paste to the required volume of water in the dye bath with stirring.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Procedure:

-

Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C at a rate of 2-3°C per minute.

-

Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

-

Cool the dye bath rapidly to 50°C.

-

-

Post-Treatment:

-

Remove the dyed fabric and rinse it with cold water.

-

Perform a reduction clearing step by treating the fabric with a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80°C for 20-30 minutes to remove unfixed surface dye.

-

Thoroughly wash the fabric and air-dry.

-

Toxicological Profile

The safety of this compound has been evaluated for its use in cosmetics. The key findings are summarized below.

| Toxicological Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Slightly toxic to practically nontoxic. | |

| Skin Irritation | Generally considered non-irritating, though some studies note potential for irritation. | |

| Eye Irritation | Can cause eye irritation. | |

| Skin Sensitization | Considered non-sensitizing in some tests, but a sensitizing potential cannot be excluded. | |

| Mutagenicity | Non-mutagenic in multiple assay systems. | |

| Carcinogenicity | Not found to be carcinogenic when applied dermally in a hair dye formulation. | |

| Key Impurities | May contain trace amounts of 4-aminobiphenyl (4-ABP), a known human carcinogen, at levels considered tolerable (e.g., 4.35 ppm). |

Degradation Pathway

The environmental degradation of azo dyes like this compound is a critical area of research. A primary degradation pathway involves the cleavage of the azo bond, which is the most reactive site in the molecule. This can be initiated by highly reactive species such as hydroxyl radicals (•OH) generated during advanced oxidation processes. This cleavage breaks the chromophore, leading to decolorization and the formation of various intermediate products, primarily aromatic amines.

Conclusion

This compound is a technically significant monoazo dye with well-defined chemical properties and established methods for its synthesis and application. Its primary utility in dyeing hydrophobic fibers and its regulated use in cosmetics are based on its chemical structure, which allows for effective coloration through physical dispersion and diffusion. While its toxicological profile is generally favorable for its intended uses, an understanding of potential impurities and degradation pathways is essential for comprehensive safety and environmental assessment. The protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this versatile colorant.

References

Methodological & Application

Application Note and Protocol: Synthesis of High-Purity Disperse Black 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is an azo dye used extensively in the textile industry for dyeing synthetic fibers such as polyester and nylon, owing to its excellent colorfastness.[1] In research and development, it serves as a model compound for studying dyeing mechanisms and in materials science for coloring plastics.[2] High purity of the dye is critical for obtaining reproducible results in research applications and ensuring consistent quality in industrial processes. This document outlines a detailed protocol for the synthesis of high-purity this compound, which involves a three-step process: diazotization of 4-nitroaniline, azo coupling with N,N-bis(2-hydroxyethyl)aniline, and subsequent reduction of the nitro group.

Synthesis and Purification Overview

The synthesis of this compound is a well-established multi-step process.[2] It begins with the diazotization of 4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline. The final step involves the reduction of the nitro group to an amino group to yield the final this compound molecule.[2][3] Post-synthesis, a rigorous purification protocol is necessary to remove unreacted precursors, byproducts, and salts to achieve high purity.

Experimental Protocols

3.1. Materials and Reagents

-

4-Nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

N,N-bis(2-hydroxyethyl)aniline

-

Sodium Sulfide (Na₂S) or another suitable reducing agent

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

3.2. Step 1: Diazotization of 4-Nitroaniline

-

In a jacketed glass reactor, prepare a solution of 4-nitroaniline in dilute hydrochloric acid.

-

Cool the reactor to 0-5 °C using a circulating chiller. This low temperature is crucial to ensure the stability of the resulting diazonium salt.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled 4-nitroaniline solution while maintaining vigorous stirring. The temperature must be strictly maintained between 0 and 5 °C during this addition, as the reaction is exothermic.

-

Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the sodium nitrite addition is complete to ensure the full conversion of the primary aromatic amine to the diazonium salt.

3.3. Step 2: Azo Coupling

-

In a separate reactor, dissolve N,N-bis(2-hydroxyethyl)aniline in an aqueous solution.

-

Cool this solution to 5-15 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-bis(2-hydroxyethyl)aniline solution with constant stirring.

-

During the addition, monitor and adjust the pH of the reaction mixture to be mildly alkaline (pH 8-10) using a sodium hydroxide solution. This facilitates the electrophilic substitution reaction.

-

After the addition is complete, continue to stir the mixture for several hours while allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction. The product of this step is an intermediate nitro-substituted azo dye.

3.4. Step 3: Reduction of the Nitro Group

-

To the reaction mixture containing the intermediate dye, add a suitable reducing agent, such as an aqueous solution of sodium sulfide.

-

Gently heat the mixture to facilitate the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reduction, the crude this compound will precipitate out of the solution.

3.5. Purification of Crude this compound

-

Isolate the precipitated crude dye from the reaction mixture by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove unreacted starting materials, salts, and other water-soluble impurities. Continue washing until the filtrate reaches a neutral pH.

-

Dry the purified dye in a vacuum oven at a controlled temperature to obtain a fine powder. For industrial applications, a milling or grinding step may be employed to achieve a uniform and fine particle size.

3.6. Purity Assessment

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique allows for the quantification of the main dye component and the detection of any synthesis-related impurities. A purity of ≥97% is generally considered high-purity for this dye.

Data Presentation

The following table summarizes the key quantitative data for high-purity this compound.

| Parameter | Value | Reference |

| Purity (Dye Content) | ≥97% | |

| Purity (Reference Standard) | 97.4% | |

| Molecular Formula | C₁₆H₂₀N₄O₂ | |

| Molecular Weight | 300.36 g/mol | |

| Melting Point | 157 - 160 °C | |

| Appearance | Faint orange to very dark orange/brown-black powder |

Visualization

5.1. Synthesis and Purification Workflow

A workflow diagram illustrating the synthesis and purification of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors.

-

This compound may cause skin sensitization. Avoid all personal contact.

-

Consult the Safety Data Sheet (SDS) for each reagent before use for detailed hazard information and handling procedures.

References

Application Notes and Protocols for the Quantification of Disperse Black 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Accurate quantification of this compound is crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and safety assessment of consumer products. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Electrochemical Methods.

Analytical Methods for Quantification

A summary of the performance of different analytical techniques for the quantification of disperse dyes is presented below.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |

| HPLC-UV | ~0.7 mg/L (for Disperse Blue 1)[2] | Not specified | Robust, widely available, good for quality control. | Moderate sensitivity, potential for matrix interference. |

| LC-MS/MS | 0.02 - 1.35 ng/mL (for a range of disperse dyes)[3] | 0.06 - 4.09 ng/mL (for a range of disperse dyes)[3] | High sensitivity and selectivity, ideal for trace analysis. | Higher cost of instrumentation and maintenance. |

| UV-Vis Spectrophotometry | Method-dependent, generally in the µg/mL to mg/mL range. | Method-dependent | Simple, rapid, and cost-effective for initial screening. | Lower sensitivity and selectivity, susceptible to interference. |

| Electrochemical Sensors | ~1.5 x 10⁻⁸ mol/L (for Disperse Red 13)[4] | Not specified | High sensitivity, rapid analysis, potential for portability. | Method development can be complex, electrode fouling. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of dyes in various matrices. The method separates this compound from other components in a sample, and the concentration is determined by measuring its absorbance of UV light.

Experimental Protocol

1. Sample Preparation:

-

Textiles:

-

Weigh 1.0 g of the textile sample and cut it into small pieces.

-

Add 20 mL of methanol to the sample in a conical flask.

-

Sonicate the sample for 30 minutes at 50°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Wastewater:

-

Acidify the water sample to a pH of approximately 3 with a suitable acid.

-

Pass the sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

-

Wash the cartridge with deionized water.

-

Elute the dye with a small volume of methanol or acetonitrile.

-

The eluate is then ready for HPLC analysis.

-

2. HPLC-UV Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 10 mmol/L ammonium acetate in water.

-

B: Acetonitrile.

-

-

Gradient Elution (based on DIN 54231):

-

0 min: 40% B

-

7 min: 60% B

-

17 min: 98% B

-

24 min: 98% B

-

Followed by a return to initial conditions and column equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 436 nm.

-

Injection Volume: 10 µL.

3. Calibration:

-

Prepare a stock solution of this compound in methanol (e.g., 100 mg/L).

-

Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from the expected sample concentration.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

4. Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex environmental matrices.

Experimental Protocol

1. Sample Preparation:

-

Textiles: Follow the same procedure as for HPLC-UV.

-

Wastewater: Follow the same SPE procedure as for HPLC-UV.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Methanol or Acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate this compound from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

3. Calibration and Quantification:

Follow the same principles as for HPLC-UV, using the peak area from the MRM chromatogram for constructing the calibration curve and for quantification.

Caption: LC-MS/MS workflow for this compound quantification.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of this compound in solutions with relatively high concentrations.

Experimental Protocol

1. Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or dimethylformamide). Ensure the sample is free of any particulate matter by centrifugation or filtration if necessary.

2. Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a moderately concentrated solution of this compound.

-

Scan the absorbance of the solution over a wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.

-

The wavelength at which the highest absorbance is observed is the λmax.

3. Calibration:

-

Prepare a stock solution of this compound of a known concentration.

-

Perform serial dilutions to create a series of standard solutions.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

4. Quantification:

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of this compound in the sample using the calibration curve.

Caption: UV-Vis spectrophotometry workflow for quantification.

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of dyes. Voltammetric techniques, such as differential pulse voltammetry (DPV), are commonly employed.

Experimental Protocol (Generalized)

1. Electrode and Electrolyte Preparation:

-

Working Electrode: A glassy carbon electrode (GCE), boron-doped diamond electrode, or a chemically modified electrode.

-

Reference Electrode: Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) to maintain a constant pH.

2. Electrochemical Measurement:

-

Place the supporting electrolyte in the electrochemical cell.

-

Add a known volume of the this compound sample solution to the cell.

-

Apply a potential scan using a potentiostat and record the resulting current. For DPV, a series of pulses are superimposed on a linear potential ramp.

-

The peak current in the voltammogram is proportional to the concentration of the electroactive species (this compound).

3. Calibration and Quantification:

-

Prepare a series of standard solutions of this compound in the supporting electrolyte.

-

Record the DPV response for each standard solution.

-

Construct a calibration curve by plotting the peak current versus concentration.

-

Measure the peak current of the sample and determine its concentration from the calibration curve.

Caption: Electrochemical workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Disperse Black 9 using High-Performance Liquid Chromatography

Abstract

This application note details a robust method for the quantitative analysis of Disperse Black 9 using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, textile science, and drug development to accurately determine the concentration and purity of this compound in various sample matrices. The method is based on established principles for the analysis of disperse dyes and provides a framework for method validation.

Introduction

This compound is an azo dye used in the textile industry for dyeing synthetic fibers and has also been used in hair dye formulations.[1][2] Due to its potential for skin sensitization and the presence of trace impurities, accurate and sensitive analytical methods are required for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and expected performance characteristics. The maximum absorption wavelength (λmax) of this compound is approximately 461 nm, which is utilized for detection.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by HPLC.

2.1. Reagents and Materials

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (optional, for pH adjustment)

-

Syringe filters (0.45 µm)

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Binary or Quaternary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended, adapted from the standard DIN 54231 procedure for disperse dyes:[3][4]

-

Column: C18 reverse-phase column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 7.0 60 17.0 98 24.0 98 24.1 40 | 30.0 | 40 |

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 436 nm or 461 nm

2.4. Sample Preparation

2.4.1. Standard Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 0.1 - 25 µg/mL).

2.4.2. Sample Preparation from Solid Matrix (e.g., Textiles)

-

Accurately weigh approximately 1 gram of the sample material.

-

Extract the dye using a suitable solvent such as methanol or dimethylformamide (DMF).

-

Perform the extraction in an ultrasonic bath at 50°C for 15-30 minutes.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

If necessary, dilute the filtered extract with methanol to fall within the calibration range.

Data Presentation

The quantitative performance of the HPLC method for this compound analysis is summarized in the table below. These values represent typical performance characteristics and should be confirmed during in-house method validation.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 12.5 min |

| Linearity Range | 0.1 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualization of Experimental Workflow

The logical flow of the analytical process for the HPLC determination of this compound is illustrated in the following diagram.

References

Application Note: Spectroscopic Analysis of Disperse Black 9 using UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye characterized by its lipophilic nature and is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its low solubility in water necessitates the use of organic solvents for spectroscopic analysis.[1] UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely accessible technique for the qualitative and quantitative analysis of dyes like this compound. This method is instrumental in quality control, stability studies, and in the investigation of dye degradation and its interactions with other molecules, such as metal complexes.[3][4] This application note provides a detailed protocol for the UV-Vis spectroscopic analysis of this compound, including sample preparation, data acquisition, and interpretation.

Principle of UV-Vis Spectroscopy for Dye Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Molecules with chromophores, such as the azo group (-N=N-) and associated aromatic rings in this compound, absorb light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantitative determination of the dye concentration in a sample. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule in a specific solvent and can be used for its identification.

Experimental Protocols

Materials and Equipment

-

High-purity this compound standard (≥97% dye content)

-

Spectrophotometric grade solvents: Methanol, Ethanol, or Dimethylformamide (DMF)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Analytical balance

-

Ultrasonic bath (optional, for aiding dissolution)

Sample Preparation

Important Note on Commercial Samples: Commercial this compound is often a mixture containing the dye and a dispersing agent, such as lignosulphate, at an approximate 50:50 ratio. For accurate spectroscopic analysis of the dye itself, it is crucial to use a high-purity standard. If using a commercial grade, a pre-extraction of the dye from the dispersing agent would be necessary, which is beyond the scope of this protocol.

Protocol for Preparing a Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10.0 mg of high-purity this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the chosen solvent (Methanol, Ethanol, or DMF).

-

Sonicate the flask in an ultrasonic bath for 10-15 minutes or swirl vigorously to ensure complete dissolution of the dye.

-

Once the dye is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution. This is your stock solution.

Protocol for Preparing Standard Solutions for Calibration Curve:

-

Label a series of volumetric flasks for the desired concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

-

Use the stock solution and the formula C1V1 = C2V2 to calculate the volume of the stock solution needed for each standard.

-